Zinc caprylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

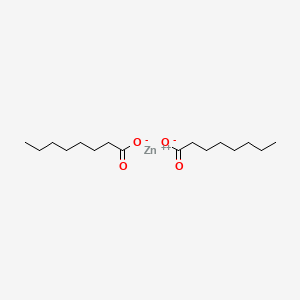

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJMFFKHPHCQIJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C8H15O2)2, C16H30O4Zn | |

| Record name | zinc caprylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2042517 | |

| Record name | Zinc dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS] | |

| Record name | Zinc caprylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-09-5, 90480-58-3 | |

| Record name | Zinc caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5435GI2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zinc caprylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc caprylate, the zinc salt of octanoic acid, is a versatile compound with applications ranging from industrial processes to potential therapeutic uses. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for the determination of key properties are provided, and the putative signaling pathways influenced by the release of zinc ions are visualized. This document is intended to serve as a comprehensive resource for professionals in research, development, and pharmaceutical sciences.

Chemical Structure and Identification

This compound is a metal carboxylate consisting of a central zinc ion (Zn²⁺) coordinated to two octanoate anions. The chemical structure and key identifiers are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | zinc bis(octanoate)[1] |

| Synonyms | Zinc octanoate, Zinc dioctanoate[1] |

| CAS Number | 557-09-5[1] |

| Molecular Formula | C₁₆H₃₀O₄Zn[1] |

| SMILES | CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 351.8 g/mol |

| Appearance | White to off-white powder, lustrous scales |

| Melting Point | 136 °C (277 °F) |

| Boiling Point | 239.3 °C (462.7 °F) |

| Density | 1.13-1.19 g/cm³ |

| Solubility | Sparingly soluble in boiling water; fairly soluble in boiling alcohol. Soluble in organic solvents. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[2]

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the powder.[2]

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.[3]

-

Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point (136°C).

-

Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.[2]

-

Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[2][4]

Determination of Bulk and Tapped Density

Objective: To measure the bulk and tapped density of this compound powder.

Materials:

-

This compound powder

-

Graduated cylinder (e.g., 100 mL)

-

Balance

-

Tapped density tester

Procedure for Bulk Density:

-

Weigh a clean, dry graduated cylinder and record its mass (M_cylinder).

-

Gently pour a known mass (e.g., 50 g) of this compound powder into the graduated cylinder.

-

Level the surface of the powder without compacting it and record the volume (V_bulk).[5]

-

Calculate the bulk density using the formula: Bulk Density = Mass of powder / V_bulk.[6]

Procedure for Tapped Density:

-

Use the same graduated cylinder with the powder from the bulk density measurement.

-

Place the graduated cylinder in the tapped density tester.

-

Set the apparatus to tap the cylinder a specified number of times (e.g., 100, 500, and 1250 taps).

-

Record the volume of the powder after each tapping interval until the volume remains constant (V_tapped).

-

Calculate the tapped density using the formula: Tapped Density = Mass of powder / V_tapped.[6]

Qualitative Solubility Assessment

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, methanol, chloroform)

-

Spatula

-

Vortex mixer

Procedure:

-

Add a small, consistent amount (e.g., 0.1 g) of this compound to separate test tubes.

-

Add a fixed volume (e.g., 3 mL) of a solvent to each test tube.[7]

-

Vigorously shake or vortex each test tube for a set period (e.g., 1-2 minutes).[8]

-

Allow the test tubes to stand and observe the degree of dissolution.

-

Record the solubility as soluble, partially soluble, or insoluble based on visual inspection for any remaining solid particles.[8]

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of zinc oxide with caprylic acid.

Reaction: ZnO + 2C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O

Experimental Workflow:

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to the dissociation of the compound into zinc ions (Zn²⁺) and caprylate ions in a biological environment.[9] Zinc ions are known to play a crucial role as signaling molecules in a variety of cellular processes.[10][11][12][13]

General Mechanism of Action

Upon administration, this compound releases zinc ions, which can then exert their biological effects. The primary proposed mechanisms include:

-

Enzyme Inhibition: Zinc ions can bind to the active sites of various enzymes, leading to their inhibition.[9][14][15]

-

Membrane Disruption: Both zinc and caprylate ions may contribute to the disruption of microbial cell membranes, leading to cell lysis.[9]

Putative Signaling Pathways

While specific studies on the signaling pathways directly affected by this compound are limited, the known roles of zinc in cellular signaling allow for the postulation of its likely mechanisms of action. Extracellular zinc can activate the G protein-coupled receptor GPR39, also known as the zinc-sensing receptor (ZnR).[10][16] Activation of ZnR can trigger downstream signaling cascades that influence cell proliferation and survival.

Conclusion

This compound is a well-defined chemical entity with a range of established physicochemical properties. Standardized experimental protocols can be readily applied for its characterization. While the precise signaling pathways modulated by this compound are an area requiring further investigation, its biological activity is understood to be mediated by the release of zinc ions, which are integral to numerous cellular signaling cascades. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. bettersizeinstruments.com [bettersizeinstruments.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 9. This compound | 557-09-5 | Benchchem [benchchem.com]

- 10. The Zinc Sensing Receptor, a Link Between Zinc and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory Role of Zinc in Immune Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibitory zinc sites in enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Zinc regulates vascular endothelial cell activity through zinc-sensing receptor ZnR/GPR39 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Zinc Caprylate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of zinc caprylate powder. This compound (also known as zinc octanoate) is a zinc salt of caprylic acid with a wide range of applications, including as a fungicide, stabilizer in plastics, and a catalyst in organic synthesis and polymer chemistry.[1][2] Its biological activities and role in drug development are also areas of growing interest.[3] This document details common synthesis methodologies, provides structured experimental protocols, and summarizes key analytical data for the characterization of the final product.

Synthesis Methodologies

The preparation of this compound powder is primarily achieved through the reaction of a zinc source with caprylic (octanoic) acid. The most prevalent methods include solvent-free direct fusion and solvent-based precipitation, each offering distinct advantages in terms of efficiency, purity, and environmental impact.

Solvent-Free Synthesis (Direct Fusion/Melt Reaction)

Solvent-free synthesis is an eco-friendly and efficient approach for industrial-scale production.[4] This method involves the direct reaction of zinc oxide (ZnO) or basic zinc carbonate (Zn₅(OH)₆(CO₃)₂) with molten caprylic acid at elevated temperatures.[3] The primary byproduct of the reaction with zinc oxide is water, which is typically removed to drive the reaction to completion.[3]

Key Advantages:

-

Environmental and Economic: Eliminates the need for organic solvents, reducing cost and environmental impact.[3][4]

-

Simplified Purification: Avoids complex solvent removal and recovery steps.[3]

-

High Purity: The direct reaction can produce high-purity this compound.[3]

Solvent-Based Synthesis (Precipitation)

In this method, the reaction is carried out in a solvent that facilitates mixing, heat transfer, and sometimes the dissolution of reactants.[3] Solvents like ethanol or toluene are commonly used.[3][4] The product is typically isolated by filtration after the reaction is complete.

Key Advantages:

-

Enhanced Mixing: Solvents can improve the interaction between reactants, especially at a smaller scale.[3]

-

Controlled Reaction Kinetics: The presence of a solvent can offer better control over the reaction rate and temperature.[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Protocol for Solvent-Free Synthesis via Zinc Oxide

This protocol is adapted from the direct fusion method, which is favored for its simplicity and industrial scalability.[3]

Reactants and Materials:

-

Zinc Oxide (ZnO)

-

Caprylic Acid (Octanoic Acid, C₈H₁₆O₂)

-

Reaction vessel equipped with a stirrer, thermometer, and a system for water removal (e.g., Dean-Stark trap or vacuum).

-

Inert gas supply (e.g., Nitrogen or Argon).

Procedure:

-

Charging the Reactor: In a clean, dry reaction vessel, charge zinc oxide and caprylic acid in a stoichiometric molar ratio of 1:2.[3] A slight excess (10-15%) of caprylic acid can be used to ensure complete conversion of the zinc oxide.[4]

-

Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to prevent oxidation during the reaction.[3]

-

Heating and Reaction: Begin stirring the mixture and heat it to a temperature range of 110°C to 160°C.[3] The reaction is typically conducted in the melt phase.[3]

-

Water Removal: Continuously remove the water formed as a byproduct during the reaction using a Dean-Stark apparatus or by applying a vacuum. This step is crucial to shift the reaction equilibrium towards the formation of this compound.[3][4]

-

Monitoring and Completion: The reaction is typically run for 2 to 6 hours.[3] Reaction completion can be monitored by the cessation of water formation. Inline FTIR can also be used in industrial settings to monitor the formation of the carboxylate peak.[4]

-

Cooling and Isolation: Once the reaction is complete, cool the mixture. The resulting product is solid this compound.

-

Purification: The product is typically of high purity. If necessary, it can be pulverized into a fine powder.

Protocol for Solvent-Based Synthesis

This protocol describes a typical laboratory-scale synthesis using a solvent.

Reactants and Materials:

-

Zinc Oxide (ZnO) or a zinc salt

-

Caprylic Acid (C₈H₁₆O₂)

-

Reaction flask with a reflux condenser, stirrer, and thermometer.

-

Inert gas supply (e.g., Nitrogen).

-

Filtration apparatus.

-

Drying oven.

Procedure:

-

Reactant Preparation: Dissolve or suspend equimolar amounts of zinc oxide and caprylic acid in an anhydrous solvent like toluene in a reaction flask.[3]

-

Inert Atmosphere: Flush the system with nitrogen to create an inert atmosphere.[3]

-

Reaction: Heat the mixture to a temperature between 80°C and 100°C (for toluene) and reflux with continuous stirring.[3] The reaction is typically carried out for 6 to 12 hours.[3]

-

Cooling and Precipitation: After the reaction period, allow the mixture to cool to room temperature. The this compound product may precipitate out of the solution upon cooling.

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the collected solid with a small amount of fresh solvent to remove any unreacted starting materials.

-

Drying: Dry the purified this compound powder in a vacuum oven at a suitable temperature (e.g., 60-100°C) to remove any residual solvent.[5]

Data Presentation: Comparative and Physicochemical Properties

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Comparison of Common Synthesis Methods

| Parameter | Solvent-Free (Direct Fusion) | Solvent-Based (Precipitation) |

|---|---|---|

| Primary Reactants | Zinc Oxide, Caprylic Acid[3] | Zinc Oxide/Salt, Caprylic Acid[3] |

| Typical Solvent | None (Melt Phase)[3] | Toluene, Ethanol, Xylene, Heptane[3][4] |

| Temperature Range | 110 - 160 °C[3] | 70 - 150 °C (Solvent Dependent)[4] |

| Reaction Time | 2 - 6 hours[3] | 4 - 12 hours[3][4] |

| Typical Yield | >90%[4] | 85 - 95%[4] |

| Key Advantage | Eco-friendly, simple purification[3] | Enhanced mixing and control[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₆H₃₀O₄Zn | [1] |

| Molecular Weight | 351.8 g/mol | [1] |

| CAS Number | 557-09-5 | [1] |

| Appearance | White to off-white powder/lustrous solid | [1][3] |

| Melting Point | 136 °C | [6][7] |

| Boiling Point | 239 °C | [6] |

| Solubility | Slightly soluble in boiling water; soluble in boiling alcohol |[2][8] |

Characterization Techniques

To confirm the synthesis and purity of this compound powder, several analytical techniques are essential.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is a primary technique to confirm the formation of the zinc carboxylate salt. The key is to observe the characteristic asymmetric carboxylate stretching frequencies, which typically appear in the range of 1520-1540 cm⁻¹.[3][9] This confirms the coordination of the carboxylate groups to the zinc ion.[3]

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and phase purity of the synthesized powder.[3] The resulting diffraction pattern can be compared to reference data to confirm the identity of the compound.[10]

-

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability and decomposition profile of this compound.[3]

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to verify the ligand environment and assess the purity of the sample by detecting unreacted precursors or side products.[3][9]

-

Particle Size Analysis: This technique is used to determine the size distribution of the final powder, which is a critical parameter for many applications.[11][12]

Table 3: Summary of Key Analytical Characterization Data

| Technique | Key Information Provided | Typical Values / Observations for this compound |

|---|---|---|

| FTIR | Confirmation of carboxylate coordination | Asymmetric COO⁻ stretch at ~1520-1540 cm⁻¹[3][9] |

| XRD | Crystalline structure and phase purity | Characteristic diffraction peaks confirming the crystal lattice[10] |

| TGA/DSC | Thermal stability and melting point | Melting point around 136°C[3][6] |

| NMR | Purity and ligand environment | Verifies the structure and absence of impurities[3][9] |

Visualizations: Synthesis Pathways and Workflows

The following diagrams illustrate the synthesis pathways and experimental workflows for preparing this compound powder.

Caption: General chemical reaction pathway for this compound synthesis.

Caption: Experimental workflow for solvent-free synthesis of this compound.

Caption: Experimental workflow for solvent-based synthesis of this compound.

References

- 1. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 557-09-5 | Benchchem [benchchem.com]

- 4. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]

- 5. CN102351683A - Production process of zinc acrylate - Google Patents [patents.google.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound [chemister.ru]

- 8. This compound | 557-09-5 [chemicalbook.com]

- 9. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00184A [pubs.rsc.org]

- 10. pure.uva.nl [pure.uva.nl]

- 11. Frontiers | Quantification and Characterization of Nanoparticulate Zinc in an Urban Watershed [frontiersin.org]

- 12. Particle Size Distribution: Particle Analyzers :: Microtrac [microtrac.com]

Zinc Caprylate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc caprylate, the salt of the essential mineral zinc and the medium-chain fatty acid caprylic acid, is emerging as a compound of significant interest in biological and pharmaceutical research due to its potent antimicrobial properties. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound against a range of microbial pathogens, including bacteria and fungi. By dissociating into its constituent components, zinc ions (Zn²⁺) and caprylate, it leverages a dual-pronged attack on microbial cells, disrupting cellular integrity and vital metabolic processes. This document synthesizes current scientific understanding, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key molecular pathways involved.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel and effective antimicrobial agents. This compound presents a promising candidate, combining the well-documented antimicrobial activities of both zinc and caprylic acid. In biological systems, this compound readily dissociates, allowing each component to exert its specific effects, often synergistically. Zinc ions are known to disrupt a variety of cellular processes in microbes, from enzyme function to nutrient uptake, while caprylic acid, a medium-chain fatty acid, primarily targets the integrity of the cell membrane. This guide will dissect these mechanisms to provide a comprehensive understanding for researchers and drug development professionals.

Physicochemical Properties and Dissociation

This compound is a white, water-insoluble powder. In aqueous biological environments, it undergoes dissociation to release zinc ions (Zn²⁺) and caprylate anions (C₈H₁₅O₂⁻). This dissociation is a critical first step in its mechanism of action, as it liberates the two active moieties.

Figure 1: Dissociation of this compound in an aqueous environment.

Antibacterial Mechanism of Action

The antibacterial activity of this compound is a composite of the actions of both zinc ions and caprylate, leading to a multi-targeted assault on bacterial cells. This includes disruption of the cell membrane, inhibition of biofilm formation, and interference with essential enzymatic activities.

Disruption of Bacterial Cell Membrane Integrity

The primary antibacterial mechanism of the caprylate component is the disruption of the bacterial cell membrane. As a lipophilic molecule, caprylic acid can easily insert into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1][2]

The zinc ion component may also contribute to membrane disruption, although this is a secondary effect. High concentrations of extracellular zinc can lead to displacement of essential divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) from the cell membrane, which are crucial for maintaining its stability.

Figure 2: Disruption of the bacterial cell membrane by caprylate.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. Zinc compounds have been shown to effectively inhibit biofilm formation by various pathogenic bacteria.[3][4] The mechanisms for this include:

-

Interference with initial attachment: Zinc ions can alter the surface properties of bacteria, making it more difficult for them to adhere to surfaces and to each other.

-

Disruption of quorum sensing: Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. Zinc ions can interfere with these signaling pathways.

-

Inhibition of extracellular matrix production: The extracellular matrix is a key structural component of biofilms. Zinc can inhibit the production of the polysaccharides, proteins, and DNA that make up the matrix.

Inhibition of Essential Enzymes

Zinc ions, when present in excess, can act as potent inhibitors of a variety of essential bacterial enzymes.[5] This inhibition can occur through several mechanisms:

-

Displacement of essential metal cofactors: Many enzymes require specific metal ions (e.g., magnesium, manganese, iron) as cofactors for their activity. Excess zinc can displace these essential metals, rendering the enzymes inactive.

-

Binding to active sites: Zinc ions can bind to the active sites of enzymes, blocking substrate access and preventing catalysis.

-

Oxidative stress: High intracellular zinc concentrations can lead to the production of reactive oxygen species (ROS), which can damage enzymes and other cellular components.[5] A study on zinc caproate, a similar compound, demonstrated its ability to alter intracellular Ca²⁺-Mg²⁺-ATPase activity.[1][2]

Antifungal Mechanism of Action

The antifungal activity of this compound is primarily attributed to the disruption of zinc homeostasis in fungal cells, a mechanism that is gaining increasing attention as a target for novel antifungal therapies.

Disruption of Fungal Zinc Homeostasis

Fungi have evolved sophisticated systems to maintain a balanced intracellular concentration of zinc, which is essential for the function of a vast number of proteins, including transcription factors and enzymes.[6] However, an excess of zinc is toxic. This compound, by delivering a high concentration of zinc ions, overwhelms these homeostatic mechanisms.

This disruption of zinc homeostasis can lead to:

-

Inhibition of essential zinc-dependent proteins: While some proteins require zinc for function, an overabundance of zinc can lead to non-specific binding and inhibition of other proteins.

-

Generation of oxidative stress: As in bacteria, excess intracellular zinc can induce the production of ROS, leading to cellular damage.

-

Competition with other essential metals: High levels of zinc can interfere with the uptake and utilization of other essential metals like iron and manganese.

The fungal cell attempts to counteract high zinc levels through the action of zinc transporters that sequester zinc into vacuoles. However, the continuous influx of zinc from this compound can saturate these systems.

Figure 3: Disruption of zinc homeostasis in fungal cells by excess zinc ions.

Synergistic Antifungal Effects

This compound has been shown to act synergistically with other fatty acids and conventional antifungal drugs.[7] For instance, its combination with other fatty acid salts has been suggested to be more effective in treating dermatophytoses. The membrane-disrupting effects of caprylate can enhance the penetration of other antifungal agents into the fungal cell, thereby increasing their efficacy.

Quantitative Data

While specific minimum inhibitory concentration (MIC) data for this compound is limited in the publicly available literature, the MICs of other zinc salts and caprylic acid against various microorganisms provide a strong indication of its potential efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of Zinc Compounds against Various Bacteria

| Zinc Compound | Organism | MIC | Reference |

| Zinc Sulfate | Pseudomonas aeruginosa | 1 mg/mL | [8] |

| Zinc Sulfate | Acinetobacter baumannii | 0.5 mg/mL | [8] |

| Zinc Oxide NPs | Staphylococcus aureus (MDR) | 3.9 µg/mL | [9] |

| Zinc Oxide NPs | Escherichia coli (MDR) | 31.25 µg/mL | [9] |

| Organic Zinc Complexes | Escherichia coli | 0.125 - 1.5 mg/mL | [10][11] |

| Inorganic Zinc Sulfate | Escherichia coli | 2 - 6 mg/mL | [10][11] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Zinc Compounds against Candida albicans

| Zinc Compound | Strain | MIC | Reference |

| Zinc Chloride | ATCC 10231, 11006, 18804 | 1.0 - 2.4 mM | [1][5] |

| Zinc Gluconate | ATCC 10231, 11006, 18804 | 1.0 - 2.4 mM | [1][5] |

| Zinc Lactate | ATCC 10231, 11006, 18804 | 1.0 - 2.4 mM | [1][5] |

| Zinc Sulfate | ATCC 10231, 11006, 18804 | 1.0 - 2.4 mM | [1][5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay using Crystal Violet Staining

This assay quantifies the ability of an antimicrobial agent to inhibit biofilm formation.

Figure 5: Workflow for the biofilm inhibition assay.

Methodology:

-

Culture Preparation: Grow the test microorganism in a 96-well plate containing growth medium and various concentrations of this compound.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Washing: After incubation, gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove non-adherent, planktonic cells.

-

Staining: Add a solution of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance in the presence of this compound compared to the control indicates the degree of biofilm inhibition.[12][13]

Conclusion

The mechanism of action of this compound in biological systems is a compelling example of a multi-targeted antimicrobial strategy. By delivering both zinc ions and caprylate, it effectively disrupts fundamental cellular structures and processes in both bacteria and fungi. Its ability to permeabilize cell membranes, inhibit biofilm formation, and interfere with essential enzymatic functions and ion homeostasis makes it a promising candidate for further research and development in the fight against microbial infections. The potential for synergistic activity with existing antimicrobial agents further enhances its therapeutic prospects. Future research should focus on obtaining more specific quantitative data for this compound against a broader range of clinically relevant microbes and elucidating the precise molecular interactions and signaling pathways involved in its potent antimicrobial effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Zinc caproate: Ecofriendly synthesis, structural characterization, and antibacterial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Novel Zinc-Itraconazole Complexes in Protozoan Parasites and Sporothrix spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Zinc Compounds on the Enzymatic Activities of Lysozyme and Peroxidase and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal zinc metabolism and its connections to virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and anti-biofilm efficacy of different inorganic and organic zinc forms against multidrug-resistant Escherichia, Klebsiella, Staphylococcus and Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

CAS number 557-09-5 chemical information

An In-depth Technical Guide to Zinc Dioctanoate (CAS 557-09-5)

For Researchers, Scientists, and Drug Development Professionals

Zinc dioctanoate, also known as zinc octanoate or zinc caprylate, with the CAS number 557-09-5, is a zinc salt of octanoic acid. It is a versatile organometallic compound with a wide range of applications in various industries, including pharmaceuticals, manufacturing, and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, toxicological information, and its mechanism of action in biological systems.

Chemical Identification and Physical Properties

Zinc dioctanoate is a white to off-white, lustrous solid that can appear as scales or a powder.[1] It is known to decompose in the presence of moisture, releasing octanoic acid.[1]

Table 1: Chemical Identification of Zinc Dioctanoate

| Identifier | Value |

| CAS Number | 557-09-5[2] |

| Molecular Formula | C₁₆H₃₀O₄Zn[2] |

| Molecular Weight | 351.80 g/mol [3] |

| IUPAC Name | zinc bis(octanoate)[3] |

| Synonyms | Zinc octanoate, this compound, Zinc dioctylate, Octanoic acid, zinc salt[3] |

Table 2: Physical and Chemical Properties of Zinc Dioctanoate

| Property | Value | Source |

| Appearance | White to off-white lustrous scales or powder | [1] |

| Melting Point | 136 °C | [4] |

| Boiling Point | 239.3 °C at 760 mmHg | [4] |

| Density | 1.19 g/cm³ | [4] |

| Flash Point | 107.4 °C | [4] |

| Vapor Pressure | 0.022 mmHg at 25 °C | [4] |

| Solubility | Slightly soluble in boiling water; soluble in boiling alcohol | [4] |

| Stability | Stable, but sensitive to moisture | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of zinc dioctanoate.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of zinc dioctanoate is characterized by the vibrations of the carboxylate group. The key absorption bands are:

-

Asymmetric COO⁻ stretching: A strong band typically appears in the region of 1540–1585 cm⁻¹. The position and broadness of this peak can indicate the coordination environment of the zinc ion and whether the compound is in a crystalline or amorphous state.[5][6]

-

Symmetric COO⁻ stretching: This band is observed around 1400-1441 cm⁻¹.[7]

-

C-H stretching: Absorptions corresponding to the alkyl chains are present in the 2850–3000 cm⁻¹ region.[8]

-

Zn-O stretching: A peak below 660 cm⁻¹ can be attributed to the Zn-O bond vibration.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is dominated by the signals from the octanoate alkyl chain, typically appearing as a complex of signals in the upfield region of approximately δ 0.8–2.5 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. A study of a series of zinc carboxylates, including zinc octanoate, showed characteristic chemical shifts for the carboxylate carbon and the carbons of the alkyl chain. The carboxylate carbon (C=O) resonance is a key indicator.[9]

Mass Spectrometry (MS)

The mass spectrum of zinc dioctanoate can be complex. Studies on basic zinc carboxylates, which have a related structure, indicate that the molecular ion peak is often weak or absent. The fragmentation pattern is typically dominated by the loss of a carboxylate radical and the formation of stable zinc-containing clusters. For basic zinc carboxylates, the base peak is often attributed to species like [(RCO₂)₃Zn₄O]⁺.[10]

Experimental Protocols: Synthesis of Zinc Dioctanoate

Zinc dioctanoate can be synthesized through several routes. Below are two common laboratory-scale methods.

Synthesis via Reaction of Zinc Oxide with Octanoic Acid

This method involves the direct reaction of zinc oxide with octanoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octanoic acid and a suitable solvent such as toluene.

-

Addition of Reactant: While stirring, add a stoichiometric amount of zinc oxide to the solution.

-

Reaction: Heat the mixture to reflux (approximately 80–100 °C) and maintain for several hours. The progress of the reaction can be monitored by the consumption of the zinc oxide.[1]

-

Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield lustrous scales of zinc dioctanoate.[1]

Caption: Synthesis of Zinc Dioctanoate from Zinc Oxide.

Synthesis via Double Displacement Reaction

This method involves the reaction of a water-soluble zinc salt with sodium octanoate.

Experimental Protocol:

-

Preparation of Sodium Octanoate: Dissolve sodium hydroxide in water or ethanol, and then add octanoic acid to form sodium octanoate in solution.

-

Preparation of Zinc Salt Solution: In a separate beaker, dissolve a zinc salt, such as zinc chloride (ZnCl₂), in water or ethanol.

-

Reaction: Slowly add the zinc chloride solution to the sodium octanoate solution with constant stirring. A precipitate of zinc dioctanoate will form.

-

Isolation and Purification: The precipitate can be collected by filtration, washed with water to remove the sodium chloride byproduct, and then dried. Further purification can be achieved by recrystallization.[1]

Caption: Double Displacement Synthesis of Zinc Dioctanoate.

Toxicology and Safety

Zinc dioctanoate is an irritant to the eyes, respiratory system, and skin.[4] It is harmful if swallowed. There is also evidence to suggest that it may be a suspected reproductive toxin.

Table 3: Toxicological Data for Zinc Dioctanoate and Related Compounds

| Test | Species | Route | Value | Source |

| LD50 (Zinc 2-ethylhexanoate) | Rat | Oral | 2043 mg/kg | [11] |

| LD50 (Zinc 2-ethylhexanoate) | Rat | Dermal | > 2000 mg/kg | [11] |

| LC50 (2-Ethylhexanoic acid) | Fish | - | 70 mg/L (96 h) | [9] |

| EC50 (2-Ethylhexanoic acid) | Crustacea | - | 85.4 mg/L (48 h) | [9] |

Handling and Storage:

-

Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Store in a cool, dry, well-ventilated area away from moisture.[1]

-

Avoid inhalation of dust.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Mechanism of Action and Signaling Pathways

The biological activity of zinc dioctanoate is primarily due to its dissociation into zinc ions (Zn²⁺) and octanoate ions in biological systems.

Zinc Ions (Zn²⁺): Zinc is an essential trace element involved in numerous cellular processes. It acts as a cofactor for many enzymes and transcription factors. The signaling effects of zinc are complex and can include:

-

Modulation of Kinase Pathways: Zinc ions can influence mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.

-

NF-κB Signaling: Zinc can regulate the activity of the transcription factor NF-κB, which plays a central role in inflammatory responses.

Octanoate (Caprylate) Ions: Octanoic acid (caprylic acid) is a medium-chain fatty acid with known antimicrobial properties. It can disrupt the cell membranes of bacteria and fungi, leading to cell death.

Caption: Dissociation and Biological Actions of Zinc Dioctanoate.

Applications in Research and Drug Development

The unique properties of zinc dioctanoate make it a compound of interest in several areas of research and development:

-

Antifungal and Antibacterial Agent: Its fungicidal properties are well-documented, and it has been used in topical preparations.[1] The dual action of zinc and octanoic acid makes it a candidate for the development of new antimicrobial agents.

-

Catalyst in Organic Synthesis: Metal carboxylates are used as catalysts in a variety of organic reactions, including polymerizations.[4]

-

Drug Delivery: The biocompatibility of zinc and the nature of the fatty acid ligand suggest potential applications in drug delivery systems, where it could serve as a carrier or stabilizing agent.

-

PVC Stabilizer: In the polymer industry, it acts as a heat stabilizer for PVC.[1]

Conclusion

Zinc dioctanoate (CAS 557-09-5) is a multifaceted compound with well-defined chemical and physical properties. Its synthesis is straightforward, and its structure can be confirmed through standard spectroscopic techniques. While it possesses moderate toxicity and requires careful handling, its biological activities, driven by the combined effects of zinc and octanoate ions, make it a valuable compound for various industrial applications and a subject of ongoing interest in research and development, particularly in the fields of materials science and antimicrobial therapies. This guide provides a foundational understanding for professionals working with or exploring the potential of this versatile chemical.

References

- 1. ZINC OCTOATE - Ataman Kimya [atamanchemicals.com]

- 2. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pgmsmetal.com [pgmsmetal.com]

- 5. Characterization of Zinc Carboxylates in an Oil Paint Test Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The mass spectra of basic zinc carboxylates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 11. mpfs.io [mpfs.io]

A Comprehensive Technical Guide to Zinc Octanoate for Researchers and Drug Development Professionals

Abstract

Zinc Octanoate, a zinc salt of octanoic acid, is a versatile organometallic compound with significant applications ranging from industrial catalysis to pharmaceuticals. This document provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its analysis. Quantitative data is presented in a structured format to facilitate comparison and application in research and development settings.

Core Physicochemical Properties

Zinc Octanoate (CAS No: 557-09-5), also known as zinc caprylate or zinc dioctanoate, is a compound whose properties can vary slightly based on its specific isomer and purity.[1][2] It is commonly encountered as a white to pale yellow powder or in liquid form when dissolved in organic solvents.[3][4][5] The compound is noted to be stable under recommended storage conditions, though it is hygroscopic and should be protected from moisture to prevent decomposition.[1][6][7]

Quantitative Data Summary

The physical and chemical properties of Zinc Octanoate are summarized below. The variation in reported values can be attributed to different measurement conditions, purity levels, and isomeric forms (e.g., n-octanoate vs. 2-ethylhexanoate).

| Property | Value |

| Molecular Formula | C₁₆H₃₀O₄Zn[1][6][8] |

| Molecular Weight | 351.80 g/mol [9] |

| Appearance | White hygroscopic crystals, off-white/pale yellow powder, or colorless to pale yellow liquid/gel.[1][3][9] |

| Melting Point | 130 - 136 °C (may decompose around 120-136°C)[1][3][10] |

| Boiling Point | ~239.3 °C at 760 mmHg[1][8][10] |

| Density | 1.13 - 1.23 g/cm³[1][3][10] |

| Solubility | Soluble in organic solvents like hydrocarbons, alcohols, and ethers.[3][9] Slightly soluble in boiling water.[1][6][7] |

| Stability | Stable under dry conditions; decomposes in moist air.[1][7] Thermally decomposes above 200°C.[9] |

| Flash Point | ~107.4 °C[1][8] |

| Vapor Pressure | 0.022 mmHg at 25°C[1] |

Mechanisms of Action and Applications

While not involved in specific biological signaling pathways in the traditional sense, Zinc Octanoate's utility in pharmaceutical and industrial applications stems from its distinct chemical mechanisms:

-

Antimicrobial Activity : The zinc ion (Zn²⁺) can disrupt microbial cell membranes, leading to the inhibition of fungal and bacterial growth.[9] This property is leveraged in antifungal creams and as a preservative in cosmetic and pharmaceutical ointments.[3][9]

-

Catalysis : It serves as a potent catalyst in various organic reactions, including the synthesis of polymers like polyurethanes and polyesters, by facilitating esterification and transesterification reactions.[3][11][12]

-

Heat Stabilization : In the polymer industry, particularly for PVC, it acts as a heat stabilizer by scavenging hydrochloric acid (HCl) released during thermal degradation, thereby preventing autocatalytic decomposition.[9][11]

-

Drying Agent (Siccative) : In paints and coatings, Zn²⁺ promotes the oxidative crosslinking of unsaturated fatty acids in alkyd resins, accelerating the drying process.[5][9]

Its biocompatibility also makes it a candidate for use in biomedical applications such as drug delivery systems.[3]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of Zinc Octanoate.

Synthesis of Zinc Octanoate via Direct Reaction

This protocol describes a common method for synthesizing Zinc Octanoate from zinc oxide and octanoic acid.[2][11]

Materials:

-

Zinc Oxide (ZnO)

-

Octanoic Acid (C₈H₁₆O₂)

-

Toluene or other suitable organic solvent (optional, for reflux)

-

Reaction vessel with a reflux condenser and Dean-Stark trap

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reactant Charging : Charge the reaction vessel with a stoichiometric amount of Zinc Oxide and a slight excess of Octanoic Acid. For a reflux reaction, add a suitable solvent like toluene.

-

Heating and Reaction : Heat the mixture to a temperature between 110°C and 160°C with continuous stirring.[2] If a solvent is used, heat to reflux.

-

Water Removal : The reaction produces water as a byproduct.[9] This water is removed azeotropically using the Dean-Stark trap if a solvent is present, or under a vacuum for a solvent-free reaction, to drive the reaction to completion.

-

Reaction Monitoring : Monitor the reaction progress by observing the cessation of water collection or by analytical methods such as titration to measure the remaining acid content.

-

Purification : After the reaction is complete, cool the mixture. If performed in a solvent, the product can be isolated by filtration after precipitation or by removing the solvent under reduced pressure. Unreacted acid can be removed via solvent extraction.[9]

-

Drying : Dry the final product under a vacuum at a moderate temperature to remove any residual solvent and moisture.

Characterization Protocols

3.2.1. Melting Point Determination (Capillary Method)

-

Sample Preparation : Finely powder the dry Zinc Octanoate sample.

-

Capillary Loading : Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Measurement : Place the capillary tube in a calibrated melting point apparatus.

-

Heating : Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : Record the temperature range from the onset of melting (first appearance of liquid) to the complete liquefaction of the sample.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate.

-

Background Scan : Perform a background scan to record the spectrum of the empty sample chamber.

-

Sample Scan : Place the prepared sample in the spectrometer and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis : Analyze the resulting spectrum for characteristic peaks. For Zinc Octanoate, strong characteristic bands for the asymmetric carboxylate (COO⁻) stretch are expected in the region of 1540–1560 cm⁻¹.[9]

Visualization of Workflows

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of Zinc Octanoate, providing a clear path from starting materials to final analysis.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 557-09-5 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mpfs.io [mpfs.io]

- 5. Zinc Octoate | PCIPL [pciplindia.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 557-09-5 | zinc dioctanoate [chemindex.com]

- 9. ZINC OCTOATE - Ataman Kimya [atamanchemicals.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Know the Benefits & Applications of Zinc Octoate - Goldstab [goldstab.com]

- 12. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Solubility of Zinc Caprylate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc caprylate, a metallic soap with diverse applications in pharmaceuticals, industrial processes, and scientific research. Due to its unique chemical structure, the solubility of this compound is highly dependent on the nature of the solvent, temperature, and other experimental conditions. This document aims to be a valuable resource by consolidating available solubility data, presenting a detailed experimental protocol for its determination, and visualizing the procedural workflow.

Core Concepts in this compound Solubility

This compound, the zinc salt of caprylic acid, possesses a dual nature: a polar head (the zinc carboxylate group) and a nonpolar tail (the C8 alkyl chain). This amphiphilic character dictates its solubility behavior. Generally, it is sparingly soluble in water and polar solvents but exhibits greater solubility in certain organic solvents, particularly those with low to moderate polarity.[1] The dissolution process is influenced by the solvent's ability to overcome the lattice energy of the solid this compound and solvate the individual ions or molecules.

Solubility Data Summary

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The following table summarizes the available qualitative and semi-quantitative information on the solubility of this compound in a range of common solvents. It is important to note that solubility can be significantly influenced by temperature and the presence of impurities.

| Solvent Category | Solvent Name | Qualitative Solubility | Quantitative Data ( g/100 mL) | Temperature (°C) | Citation |

| Polar Protic | Water | Sparingly soluble to insoluble in cold water; slightly soluble in hot/boiling water. | Not available | Ambient/Boiling | [2][3] |

| Ethanol | Fairly soluble in boiling alcohol; moderate solubility that increases with temperature. | Not available | Boiling | [4] | |

| Methanol | Moderate solubility that increases with temperature. | Not available | Not specified | ||

| Polar Aprotic | Acetone | Solubility is dependent on water content. | Not available | Not specified | |

| Dimethylformamide (DMF) | Soluble. | Not available | Not specified | ||

| Nonpolar | Toluene | Requires elevated temperatures for complete dissolution. | Not available | Elevated | |

| Chloroform | Soluble. | Not available | Not specified | [5] | |

| Dichloromethane | Soluble. | Not available | Not specified | ||

| n-Hexane | Insoluble. | Not available | Not specified | [5] |

Note: The absence of quantitative data highlights a gap in the existing literature and presents an opportunity for further research. For context, a study on zinc stearate, a similar long-chain zinc soap, reported its solubility in acetone, acetonitrile, methanol, ethanol, toluene, and dimethylformamide to be less than 1 g/L at 30.6°C. This suggests that this compound may exhibit similarly low solubility in these solvents at ambient temperatures.

Experimental Protocol for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a sparingly soluble compound like this compound is the shake-flask method . This procedure ensures that the solvent becomes saturated with the solute, and the resulting concentration represents the equilibrium solubility at a given temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for zinc quantification (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES))

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask or vial). The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Equilibration: Place the sealed container in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, remove the container and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the sediment.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles. This step is essential to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of zinc in the diluted solution using a calibrated AAS or ICP-AES. These techniques are highly sensitive and specific for metal ion quantification.

-

Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The result can be expressed in various units, such as g/100 mL, mg/L, or mol/L.

3. Data Reporting:

The determined solubility should be reported along with the specific solvent, temperature, and the analytical method used for quantification. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding of this compound's solubility and a practical framework for its experimental determination. The lack of extensive quantitative data in the literature underscores the need for further research in this area, which could significantly benefit various scientific and industrial applications of this versatile compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Zinc Caprylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc caprylate, the zinc salt of caprylic acid (octanoic acid), is a versatile compound with applications in pharmaceuticals, as a heat stabilizer in polymers, and as a fungicide. A thorough understanding of its thermal stability and decomposition behavior is crucial for its effective and safe use in various applications, particularly in manufacturing processes involving elevated temperatures and in the formulation of thermally sensitive products.

This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition pathway and the analytical techniques used for its characterization. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals.

Thermal Analysis of this compound

The thermal stability and decomposition of this compound are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Evolved gas analysis (EGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) provides insights into the decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal decomposition of this compound, similar to other long-chain metal carboxylates like zinc stearate, is expected to occur in distinct stages.

Table 1: Summary of Quantitative TGA Data for this compound (Analogous to Zinc Stearate)

| Parameter | Value Range | Atmosphere |

| Onset of Decomposition | ~180°C - 220°C | Nitrogen, Air |

| Primary Decomposition Range | 300°C - 450°C | Nitrogen, Air |

| End of Decomposition | ~500°C | Nitrogen, Air |

| Total Mass Loss | ~70% - 85% | Nitrogen, Air |

| Final Residue | ~15% - 30% (as ZnO) | Nitrogen, Air |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and sample purity. The data presented is based on analogous behavior observed in similar long-chain zinc carboxylates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition. For this compound, DSC would reveal an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition.

Table 2: Summary of DSC Data for this compound

| Parameter | Value Range |

| Melting Point | 130°C - 140°C |

| Decomposition | Multiple exothermic peaks between 300°C and 500°C |

Experimental Protocols

This section details the methodologies for conducting TGA and DSC analyses of this compound.

Thermogravimetric Analysis (TGA) Protocol

3.1.1. Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C with programmable temperature control. A gas delivery system for maintaining a controlled atmosphere (e.g., high-purity nitrogen or dry air) is also required.

3.1.2. Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Accurately weigh approximately 5–10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Record the initial sample mass precisely.

3.1.3. TGA Instrument Setup and Execution:

-

Place the crucible containing the sample onto the TGA balance mechanism.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert or oxidative atmosphere.

-

Program the temperature profile:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature from the starting point to a final temperature of at least 600°C to ensure complete decomposition.

-

Set a constant heating rate, typically between 10°C/min and 20°C/min.

-

-

Initiate the TGA run and continuously record the sample mass as a function of temperature and time.

3.1.4. Data Analysis:

-

Plot the recorded data as a TGA curve (mass vs. temperature).

-

Generate a derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of mass loss for each step.

-

Calculate the final residue percentage.

Differential Scanning Calorimetry (DSC) Protocol

3.2.1. Instrumentation: A calibrated differential scanning calorimeter.

3.2.2. Sample Preparation:

-

Accurately weigh 2–5 mg of the fine this compound powder into a clean aluminum DSC pan.

-

Hermetically seal the pan with an aluminum lid.

3.2.3. DSC Instrument Setup and Execution:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas like nitrogen at a constant flow rate.

-

Program the temperature profile:

-

Equilibrate at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the final decomposition point (e.g., 550°C).

-

-

Record the heat flow as a function of temperature.

3.2.4. Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point from the peak of the endothermic transition.

-

Identify the exothermic peaks corresponding to the decomposition events.

Decomposition Pathway and Evolved Gas Analysis (EGA)

The thermal decomposition of this compound involves the cleavage of the carboxylate-metal bond and the breakdown of the hydrocarbon chains. Evolved gas analysis (EGA) by techniques such as TGA-MS or TGA-FTIR is essential for identifying the gaseous products formed during decomposition.

Based on studies of similar zinc carboxylates, the decomposition of this compound in an inert atmosphere is expected to proceed through the formation of ketones, aldehydes, and hydrocarbons, with the final solid residue being zinc oxide. In an oxidizing atmosphere, the decomposition products would primarily be carbon dioxide and water.

Expected Gaseous Decomposition Products (Inert Atmosphere):

-

Octanoic acid

-

Ketones (e.g., 8-pentadecanone)

-

Aldehydes

-

Alkanes and alkenes

-

Carbon dioxide

-

Water

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Molecular formula and weight of zinc caprylate

An In-depth Technical Guide to Zinc Caprylate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as zinc octanoate, is a zinc salt of caprylic acid. It is an organo-metallic compound with a range of applications stemming from its chemical properties and biological activities. This guide provides a comprehensive overview of its molecular characteristics, synthesis, analytical methods, and its role in various biological pathways, with a focus on its relevance to research and drug development.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₃₀O₄Zn | [1][2][3] |

| Molecular Weight | 351.8 g/mol | [1][2] |

| IUPAC Name | zinc bis(octanoate) | [4] |

| CAS Number | 557-09-5 | [1][2] |

| Appearance | White to off-white powder/solid | [2] |

| Solubility | Slightly soluble in boiling water; fairly soluble in boiling alcohol. Insoluble in cold water. | [2] |

| Melting Point | 136°C | [2] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory-scale preparations involve the reaction of a zinc source with caprylic acid.

Method 1: Direct Reaction of Zinc Oxide with Caprylic Acid

This method is straightforward and yields high-purity this compound.[1]

-

Reaction Equation: ZnO + 2C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O[1]

-

Protocol:

-

Combine equimolar amounts of zinc oxide and caprylic acid in a suitable reaction vessel. An anhydrous solvent such as toluene can be used.[1]

-

Heat the mixture to a temperature between 110°C and 160°C.[1]

-

Maintain the reaction for 6 to 12 hours under an inert atmosphere, such as nitrogen, to prevent oxidation.[1]

-

Water is produced as a byproduct and can be removed during the reaction.

-

The resulting this compound can be isolated and purified.

-

Method 2: Reaction with Basic Zinc Carbonate

This method is typically conducted in the melt phase without a solvent.

-

Protocol:

Method 3: Metathesis Reaction

This method involves the reaction of a soluble caprylate salt with a soluble zinc salt.

-

Protocol:

-

Prepare a solution of potassium caprylate.

-

Prepare a solution of zinc acetate.

-

Mix the two solutions at a controlled temperature of 50-55°C.

-

A precipitate of this compound will form.

-

The precipitate is then digested, filtered, and washed with hot distilled water and subsequently with acetone.

-

Purification

The primary method for purifying this compound is recrystallization.

-

Protocol:

-

Dissolve the crude this compound in hot ethanol until saturation is reached.

-

Allow the solution to cool slowly. This compound will crystallize out of the solution as lustrous plates.[2][3]

-

Filter the crystals and wash them with cold ethanol.

-

Dry the purified crystals in a vacuum oven at a temperature of 40-65°C for at least 48 hours.

-

Analytical Characterization

Several analytical techniques are employed to confirm the identity and purity of synthesized this compound.

| Analytical Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the carboxylate groups coordinated to the zinc ions. Characteristic asymmetric carboxylate stretching frequencies appear in the range of 1540-1520 cm⁻¹.[1][2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To verify the ligand environment and assess the purity of the compound. Both ¹H and ¹³C NMR can be utilized.[1][5] |

| Thermal Analysis (TGA/DSC) | Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and decomposition profile of this compound.[1] |

| X-ray Diffraction (XRD) | To determine the crystalline structure and phase purity of the solid material.[1] |

Signaling Pathways and Biological Relevance

While specific signaling pathways directly initiated by the intact this compound molecule are not extensively documented, its biological effects are primarily attributed to the release of zinc ions (Zn²⁺). Zinc is an essential trace element that acts as a crucial signaling molecule in numerous cellular processes, particularly within the immune system.[6] It is therefore understood that this compound serves as a delivery vehicle for zinc, which then modulates various signaling cascades.

Zinc Signaling in Immune Cells